molecular formula C24H25N3O2 B5555569 5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone

5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone

Cat. No.: B5555569
M. Wt: 387.5 g/mol
InChI Key: ZRUFCHJSJLELSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.19467705 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition Applications

One study discusses the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, including derivatives with structural similarities to the requested chemical, have shown significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans. One compound in particular demonstrated superior biofilm inhibition activities compared to Ciprofloxacin, indicating potential applications in combating bacterial infections and biofilm-related problems (Ahmed E. M. Mekky & S. Sanad, 2020).

Antimicrobial Activities

Another research effort focused on the synthesis of 1,2,4-Triazole derivatives, highlighting the antimicrobial activities of these compounds. Although the exact structure of "5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone" was not mentioned, the study provides insight into how structural modifications in related compounds can lead to significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (H. Bektaş et al., 2010).

Central Nervous System Agents

Further research into the central nervous system (CNS) agents led to the synthesis of piperazine derivatives, including those with functionalities akin to the compound . These studies aim at discovering new therapeutic agents for CNS disorders, indicating the broader applicability of such chemical structures in developing treatments for neurological conditions (Revathi K. Raghupathi et al., 1991).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlight the chemical versatility and potential of compounds structurally related to "this compound." These compounds' efficient synthesis and yield suggest their potential utility in various scientific and pharmaceutical applications (M. A. Bhat et al., 2018).

Properties

IUPAC Name

5-benzyl-1-(4-methylphenyl)-4-(1-methylpyrrole-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-18-10-12-20(13-11-18)26-16-21(15-19-7-4-3-5-8-19)27(17-23(26)28)24(29)22-9-6-14-25(22)2/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFCHJSJLELSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(N(CC2=O)C(=O)C3=CC=CN3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.